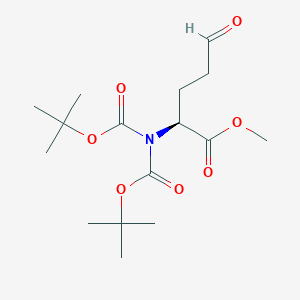

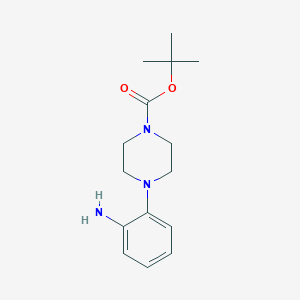

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide

Overview

Description

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide and its derivatives are synthesized from commercially available saccharine and are known for their potential antioxidant and antibacterial activities. These compounds are synthesized through processes like ring expansion, N-methylation, and cyclization with hydrazine using ultrasonic irradiation (Ahmad et al., 2010).

Synthesis Analysis

The synthesis involves starting with saccharine to form benzothiazine derivatives through a series of steps including ring expansion, N-methylation, and cyclization. This process is facilitated by ultrasonic irradiation, leading to the creation of N'-arylmethylidene derivatives with potential bioactivities (Ahmad et al., 2010).

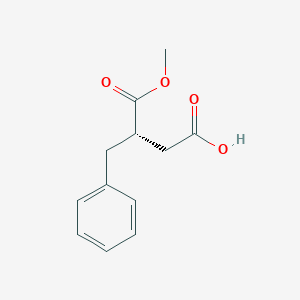

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray diffraction and compared with optimized geometry at various levels of density functional theory (DFT). This analysis helps in understanding the electronic properties and geometric configurations crucial for their biological activities (Saif et al., 2016).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including interactions with aromatic aldehydes under ultrasonic conditions, leading to diverse derivatives with distinct properties. The reactivity and transformation into different structures contribute to their antimicrobial and antioxidant activities (Ahmad et al., 2010).

Physical Properties Analysis

While specific details on the physical properties of these compounds are scarce in the referenced literature, typically, such analysis would involve the study of melting points, solubility, and crystal structures to better understand the compounds' stability and application potential.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical agents and stability under different conditions, are inferred from their synthetic processes and molecular structure analyses. These properties are significant for their biological activities and potential uses in medicinal chemistry (Ahmad et al., 2010); (Saif et al., 2016).

Scientific Research Applications

Antioxidant and Antibacterial Activities

A study by Ahmad et al. (2010) demonstrated the synthesis of N'-arylmethylidene derivatives of 2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides, starting from saccharine. These compounds underwent evaluations for their antioxidant and antibacterial properties. The research highlights the facile synthesis route and the potential bioactivity of these compounds, suggesting their utility in developing new therapeutic agents with antioxidant and antibacterial efficacy (Ahmad, Siddiqui, Zia-ur-Rehman, & Parvez, 2010).

Synthesis of Derivatives for Biological Activities

In another study, derivatives of 1,4-benzothiazin-2-yl were synthesized for antimicrobial activity testing. Kalekar, Bhat, and Koli (2011) synthesized the (3-oxo-3, 4-dihydro-2H-1, 4-benzothiazin-2-yl) acetic acid and its esterified form, proceeding to create Mannich bases for antibacterial and antifungal screening. This research underscores the synthetic flexibility of benzothiazin compounds and their potential as antimicrobial agents (Kalekar, Bhat, & Koli, 2011).

Synthesis and Anticonvulsant Evaluation

Kumar et al. (2011) designed and synthesized 1,3-benzothiazol-2-yl hydrazones/acetohydrazones, evaluating them for anticonvulsant activity and neurotoxicity. The study highlights one compound, BT 15, with promising anticonvulsant properties. This suggests the potential of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide derivatives in the development of anticonvulsant medications (Kumar, Shrivastava, Pandeya, Tripathi, & Stables, 2011).

Novel Synthesis Approaches

Research by Tverdokhlebov et al. (2008) explored the synthesis of pyrrolo[2,1-b][1,3]benzothiazines, showcasing a novel approach that emphasizes the chemical versatility and synthetic potential of benzothiazin compounds. This work not only advances the methodology for synthesizing complex heterocycles but also opens new avenues for creating biologically active molecules with benzothiazine frameworks (Tverdokhlebov, Andrushko, Tolmachev, Shishkina, & Shishkin, 2008).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide is Peptide deformylase , an enzyme found in bacteria . This enzyme plays a crucial role in the bacterial protein synthesis process, making it an attractive target for antibacterial agents .

Mode of Action

This inhibition disrupts the protein synthesis process in bacteria, leading to their death .

Biochemical Pathways

The compound affects the protein synthesis pathway in bacteria. By inhibiting peptide deformylase, it prevents the removal of formyl groups from nascent proteins, a critical step in protein maturation . This disruption in the protein synthesis pathway leads to the death of the bacteria .

Result of Action

The result of the compound’s action is the death of the bacteria. By inhibiting peptide deformylase, the compound disrupts protein synthesis, a vital process for the survival and growth of bacteria . This leads to the death of the bacteria, effectively treating the bacterial infection .

properties

IUPAC Name |

2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c11-13-9(14)5-8-10(15)12-6-3-1-2-4-7(6)16-8/h1-4,8H,5,11H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRORGHKZBEAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392583 | |

| Record name | 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175202-65-0 | |

| Record name | 3,4-Dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175202-65-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B62876.png)

![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)

![4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B62878.png)

![8-Chloro-[1,3]thiazolo[5,4-G]quinazoline](/img/structure/B62887.png)

![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate](/img/structure/B62897.png)